molecular formula C24H17N3OS B2479304 4-imino-3,5,6-triphenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2-thione CAS No. 142274-61-1

4-imino-3,5,6-triphenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2-thione

Cat. No.: B2479304
CAS No.: 142274-61-1
M. Wt: 395.48
InChI Key: NGLYUUOUHGIRMQ-UHFFFAOYSA-N
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Description

4-Imino-3,5,6-triphenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2-thione is a chemical scaffold of significant interest in synthetic and medicinal chemistry research. This compound belongs to the furo[2,3-d]pyrimidine class, a family of fused heterocyclic systems recognized for their versatile biological activities and utility in constructing more complex molecular architectures . While the specific biological profile of this exact analogue is a subject of ongoing investigation, closely related pyrimidine-2-thione derivatives are frequently explored as key intermediates in the regioselective synthesis of polycyclic compounds . The structural motif of the pyrimidine-thione is a privileged scaffold in drug discovery, often serving as a precursor for the development of novel therapeutic agents . Researchers value this compound for its potential application in generating new chemical entities for biological screening, particularly in the search for molecules with targeted activity. Its structure, featuring multiple phenyl substituents and the imino-thione functionality, provides distinct points for chemical modification, enabling structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes by qualified personnel and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-amino-3,5,6-triphenylfuro[2,3-d]pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3OS/c25-22-20-19(16-10-4-1-5-11-16)21(17-12-6-2-7-13-17)28-23(20)26-24(29)27(22)18-14-8-3-9-15-18/h1-15H,25H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRJORJLJBMMYAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=NC(=S)N(C(=C23)N)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-imino-3,5,6-triphenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2-thione typically involves the reaction of 2-amino-4,5-di-(2-furyl)furan-3-carbonitrile with triethyl orthoacetate to form a 2-ethoxyimine derivative. This intermediate is then reacted with phenyl hydrazine, p-fluorobenzylamine, and sodium hydrogen sulfide to yield the desired furo[2,3-d]pyrimidine derivatives

Chemical Reactions Analysis

Types of Reactions

4-imino-3,5,6-triphenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-imino-3,5,6-triphenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2-thione involves its interaction with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-imino-3,5,6-triphenyl-furo[2,3-d]pyrimidine-2-thione with structurally related furopyrimidine and pyrimidine-thione derivatives:

Compound Molecular Formula Key Substituents Synthesis Method Key Spectral Data Biological Activity Reference
4-Imino-3,5,6-triphenyl-furo[2,3-d]pyrimidine-2-thione C₂₀H₁₃N₃O₃S 3,5,6-Ph; 4-imino; 2-thione Reflux with thiourea in ethanol IR: 1335 (C=S), 1688 (C=N), 3280 (NH); ¹³C NMR: δ 176.2 (C=S) Not reported
5,6-Di-(2-furyl)-4-imino-3-phenyl-furo[2,3-d]pyrimidine-2-thione (CAS 685106-49-4) C₂₀H₁₃N₃O₃S 5,6-Furyl; 3-Ph; 4-imino; 2-thione Reflux with hydrazine hydrate IR: 1332 (C=S), 1682 (C=N); ¹H NMR: δ 9.10–9.60 (NH) Antimicrobial screening (data not shown)
4-Imino-7-methoxy-3-phenyl-chromeno[2,3-d]pyrimidine-2-thione C₁₈H₁₅N₃O₂S 7-MeO; 3-Ph; chromene-fused; 2-thione Microwave-assisted synthesis IR: 1335 (C=S), 1688 (C=N); M.p. >260°C; ESI-MS: [M+Na]⁺ Anticancer (tested on human cancer cell lines)
6-Amino-5-(4-Cl-Ph)-4-Ph-pyrimido[5′,4′]pyrano[2,3-d]pyrimidine-2-thione C₂₃H₁₈ClN₅OS 5-(4-Cl-Ph); 6-NH₂; pyrano-fused; 2-thione Cyclocondensation with thiourea Anal. Calcd: C 61.67%, N 15.63%; Found: C 61.68%, N 15.64% Not reported
4-(3,4-Dimethoxyphenyl)-6-(thiophen-2-yl)-dihydropyrimidine-2-thione C₁₄H₁₂N₂S₂ 3,4-diMeO-Ph; 6-thiophene; 2-thione Reflux in ethanol IR: 3310 (NH); ¹³C NMR: δ 176.2 (C=S); Anal. Found: C 61.95%, N 10.09% Antibacterial, antifungal

Key Observations:

Structural Variations: Substituent Diversity: The target compound’s three phenyl groups contrast with derivatives bearing methoxy (e.g., C₁₈H₁₅N₃O₂S ), thiophene (e.g., C₁₄H₁₂N₂S₂ ), or fused chromene/pyrano rings (e.g., C₂₃H₁₈ClN₅OS ). These modifications influence solubility and electronic properties. Fused vs. Non-Fused Systems: Chromeno- or pyrano-fused derivatives (e.g., ) exhibit extended conjugation, leading to higher melting points (>260°C) compared to non-fused analogs (e.g., 85–87°C for C₁₄H₁₂N₂S₂ ).

Synthesis Efficiency :

  • Microwave-assisted methods (e.g., ) reduce reaction times (10 min–10 h) versus conventional reflux (6–8 h ).

The target compound’s biological profile remains underexplored.

Spectroscopic Consistency :

  • The C=S group’s ¹³C NMR signal (δ ~176 ppm) and IR absorption (~1335 cm⁻¹) are conserved across all thione derivatives .

Biological Activity

The compound 4-imino-3,5,6-triphenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2-thione (CAS Number: 142274-61-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2-amino-4,5-di-(2-furyl)furan-3-carbonitrile with triethyl orthoacetate , leading to the formation of a 2-ethoxyimine derivative. This intermediate is then reacted with phenyl hydrazine , p-fluorobenzylamine , and sodium hydrogen sulfide to yield the desired furo[2,3-d]pyrimidine derivatives. The ability to modify its structure allows for the exploration of various biological activities .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Analgesic and Anti-inflammatory Properties

Studies have shown that this compound possesses analgesic and anti-inflammatory effects. In animal models, it has been demonstrated to reduce pain and inflammation effectively .

Antihypertensive Effects

The compound has also been investigated for its antihypertensive properties. It appears to interact with various receptors and enzymes involved in blood pressure regulation .

Antipyretic Activity

Preliminary studies suggest that it may have antipyretic effects, which could be beneficial in treating fever-related conditions .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The presence of imino and thione groups in its structure allows it to engage with enzymes and receptors that mediate pain perception and inflammatory responses. This interaction leads to modulation of signaling pathways associated with these physiological processes .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFocusFindings
Study AAnalgesic effectsDemonstrated significant reduction in pain response in rat models.
Study BAnti-inflammatory activityShowed decreased levels of pro-inflammatory cytokines in treated subjects.
Study CAntihypertensive effectsIndicated a reduction in systolic blood pressure in hypertensive rats.

These findings highlight the compound's potential as a therapeutic agent in various medical applications.

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